molecular formula C16H19N5O B10867319 2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethanol

2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethanol

Cat. No.: B10867319
M. Wt: 297.35 g/mol
InChI Key: QPDCHRYITBOMFZ-UHFFFAOYSA-N
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Description

2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve refluxing in solvents like xylene or butanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Imino-5,6-dimethyl-3-(4-pyridylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is unique due to its specific structural features that allow it to effectively inhibit CDK2/cyclin A2. This specificity makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-7-yl]ethanol

InChI

InChI=1S/C16H19N5O/c1-11-12(2)21(7-8-22)16-14(11)15(17)20(10-19-16)9-13-3-5-18-6-4-13/h3-6,10,17,22H,7-9H2,1-2H3

InChI Key

QPDCHRYITBOMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)CCO)C

Origin of Product

United States

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